4-(Tert-butoxycarbonyl)-1-(pyridin-2-ylmethyl)piperazine-2-carboxylic acid
CAS No.:
Cat. No.: VC15885513
Molecular Formula: C16H23N3O4
Molecular Weight: 321.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H23N3O4 |
|---|---|
| Molecular Weight | 321.37 g/mol |
| IUPAC Name | 4-[(2-methylpropan-2-yl)oxycarbonyl]-1-(pyridin-2-ylmethyl)piperazine-2-carboxylic acid |
| Standard InChI | InChI=1S/C16H23N3O4/c1-16(2,3)23-15(22)19-9-8-18(13(11-19)14(20)21)10-12-6-4-5-7-17-12/h4-7,13H,8-11H2,1-3H3,(H,20,21) |
| Standard InChI Key | KNDHVIWCJAESJV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)CC2=CC=CC=N2 |
Introduction
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis of 4-(tert-butoxycarbonyl)-1-(pyridin-2-ylmethyl)piperazine-2-carboxylic acid typically follows a multi-step protocol to introduce and protect functional groups selectively. A common approach involves:
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Protection of the Piperazine Amine: The Boc group is introduced to the piperazine ring’s secondary amine via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This step ensures chemoselectivity in subsequent reactions .
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Alkylation with Pyridin-2-ylmethyl Bromide: The unprotected nitrogen of the piperazine is alkylated using pyridin-2-ylmethyl bromide under mild basic conditions (e.g., potassium carbonate in dimethylformamide).
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Carboxylic Acid Functionalization: The carboxylic acid group at position 2 is either introduced via hydrolysis of a pre-existing ester or retained from the starting material, such as ethyl piperazine-2-carboxylate .
A representative synthesis route is summarized in Table 1.
Table 1: Key Steps in the Synthesis of 4-(tert-Butoxycarbonyl)-1-(Pyridin-2-ylmethyl)Piperazine-2-Carboxylic Acid
| Step | Reaction | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Boc Protection | Boc₂O, Et₃N, CH₂Cl₂, 0°C to rt | 85% | |
| 2 | N-Alkylation | Pyridin-2-ylmethyl bromide, K₂CO₃, DMF | 78% | |
| 3 | Ester Hydrolysis | NaOH, THF/EtOH, rt | 90% |
Mechanistic Considerations
The Boc group’s electron-withdrawing nature stabilizes the piperazine ring during alkylation, while the pyridin-2-ylmethyl substituent introduces steric hindrance that influences reaction kinetics. Solvent polarity (e.g., DMF vs. THF) significantly impacts the efficiency of the alkylation step, with polar aprotic solvents favoring nucleophilic substitution .
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure (Fig. 1) comprises:
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A piperazine core with a Boc-protected amine at position 4.
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A pyridin-2-ylmethyl group at position 1, contributing aromaticity and potential for π-π stacking.
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A carboxylic acid at position 2, enabling hydrogen bonding and salt formation.
Key Structural Data
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IUPAC Name: 4-[(2-Methylpropan-2-yl)oxycarbonyl]-1-(pyridin-2-ylmethyl)piperazine-2-carboxylic acid
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SMILES: CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)CC2=CC=CC=N2
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InChIKey: KNDHVIWCJAESJV-UHFFFAOYSA-N
Physicochemical Characteristics
Table 2: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 321.37 g/mol | |
| Melting Point | 231–239°C (decomposes) | |
| Solubility | DMSO > 10 mg/mL | |
| LogP (Octanol-Water) | 1.2 ± 0.3 | |
| Storage Conditions | 2–8°C, dry, sealed |
The carboxylic acid group enhances aqueous solubility at physiological pH, while the Boc and pyridinyl groups contribute to lipophilicity, making the compound amphiphilic .
Biological and Industrial Applications
Pharmaceutical Intermediates
The compound is a precursor to bioactive molecules, including:
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Kinase Inhibitors: The pyridine ring coordinates with ATP-binding sites, while the piperazine core mimics natural ligands .
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Antiviral Agents: Structural analogs have shown activity against RNA viruses by inhibiting viral proteases.
Ligand Synthesis
In coordination chemistry, the pyridinyl and carboxylic acid groups act as bidentate ligands for transition metals (e.g., Cu²⁺, Ni²⁺), forming stable complexes used in catalysis .
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